Insulin Glargine

Catalog No.
S1790200
CAS No.
160337-95-1
M.F
C267H404N72O78S6
M. Wt
6063 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Insulin Glargine

CAS Number

160337-95-1

Product Name

Insulin Glargine

IUPAC Name

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-47-(carboxymethylcarbamoyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C267H404N72O78S6

Molecular Weight

6063 g/mol

InChI

InChI=1S/C267H404N72O78S6/c1-29-137(23)212(330-199(355)109-269)260(412)334-211(136(21)22)256(408)305-166(79-86-206(365)366)226(378)298-163(75-82-196(273)352)230(382)326-190-122-421-422-123-191-251(403)322-185(117-341)249(401)312-170(94-129(7)8)234(386)313-176(101-146-57-65-152(346)66-58-146)237(389)299-161(73-80-194(271)350)227(379)308-169(93-128(5)6)232(384)301-165(78-85-205(363)364)229(381)320-182(107-197(274)353)244(396)316-178(103-148-61-69-154(348)70-62-148)240(392)325-188(222(374)290-115-207(367)368)120-418-420-121-189(221(373)288-112-200(356)294-160(76-83-203(359)360)225(377)297-157(53-42-88-284-265(276)277)219(371)287-113-201(357)295-174(99-144-48-36-32-37-49-144)236(388)315-175(100-145-50-38-33-39-51-145)239(391)317-179(104-149-63-71-155(349)72-64-149)247(399)338-216(142(28)345)263(415)339-91-45-56-193(339)254(406)302-158(52-40-41-87-268)231(383)336-214(140(26)343)261(413)303-159(54-43-89-285-266(278)279)224(376)306-167(264(416)417)55-44-90-286-267(280)281)328-258(410)210(135(19)20)333-245(397)172(96-131(11)12)310-238(390)177(102-147-59-67-153(347)68-60-147)314-233(385)168(92-127(3)4)307-217(369)139(25)293-223(375)164(77-84-204(361)362)304-255(407)209(134(17)18)332-246(398)173(97-132(13)14)311-242(394)181(106-151-111-283-126-292-151)319-248(400)184(116-340)296-202(358)114-289-220(372)187(119-419-423-124-192(327-252(190)404)253(405)337-215(141(27)344)262(414)323-186(118-342)250(402)335-213(138(24)30-2)259(411)329-191)324-235(387)171(95-130(9)10)309-241(393)180(105-150-110-282-125-291-150)318-228(380)162(74-81-195(272)351)300-243(395)183(108-198(275)354)321-257(409)208(133(15)16)331-218(370)156(270)98-143-46-34-31-35-47-143/h31-39,46-51,57-72,110-111,125-142,156-193,208-216,340-349H,29-30,40-45,52-56,73-109,112-124,268-270H2,1-28H3,(H2,271,350)(H2,272,351)(H2,273,352)(H2,274,353)(H2,275,354)(H,282,291)(H,283,292)(H,287,371)(H,288,373)(H,289,372)(H,290,374)(H,293,375)(H,294,356)(H,295,357)(H,296,358)(H,297,377)(H,298,378)(H,299,389)(H,300,395)(H,301,384)(H,302,406)(H,303,413)(H,304,407)(H,305,408)(H,306,376)(H,307,369)(H,308,379)(H,309,393)(H,310,390)(H,311,394)(H,312,401)(H,313,386)(H,314,385)(H,315,388)(H,316,396)(H,317,391)(H,318,380)(H,319,400)(H,320,381)(H,321,409)(H,322,403)(H,323,414)(H,324,387)(H,325,392)(H,326,382)(H,327,404)(H,328,410)(H,329,411)(H,330,355)(H,331,370)(H,332,398)(H,333,397)(H,334,412)(H,335,402)(H,336,383)(H,337,405)(H,338,399)(H,359,360)(H,361,362)(H,363,364)(H,365,366)(H,367,368)(H,416,417)(H4,276,277,284)(H4,278,279,285)(H4,280,281,286)/t137-,138-,139-,140+,141+,142+,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,208-,209-,210-,211-,212-,213-,214-,215-,216-/m0/s1

InChI Key

COCFEDIXXNGUNL-RFKWWTKHSA-N

SMILES

Array

Synonyms

A21-Gly-B31-Arg-B32-Arg-insulin; Insulin, glycyl(A21)-arginyl(B31,B32)-;

The exact mass of the compound Insulin glargine is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human drugs -> Abasaglar (previously Abasria) -> EMA Drug Category. However, this does not mean our product can be used or applied in the same or a similar way.

Insulin glargine is a recombinant long-acting basal insulin analogue characterized by the substitution of asparagine with glycine at position A21 and the addition of two arginine residues to the C-terminus of the B-chain[1]. These structural modifications fundamentally alter the molecule's physicochemical properties, most notably shifting its isoelectric point to allow for complete solubility in acidic formulations while inducing microprecipitation at physiological pH [2]. For industrial formulators and pharmacokinetic researchers, insulin glargine represents a critical standard for achieving a stable, peakless release profile over a 24-hour period, distinguishing it from older intermediate-acting preparations [1].

Substituting insulin glargine with intermediate-acting alternatives like NPH insulin or native human insulin fundamentally compromises formulation stability and release kinetics. Native human insulin lacks the basic arginine extensions, meaning it remains soluble at physiological pH and cannot form the necessary subcutaneous depot for prolonged basal action [1]. Conversely, while NPH insulin provides extended action, it produces a pronounced pharmacokinetic peak at 4 to 6 hours, failing to replicate the peakless, 24-hour steady-state profile of glargine [2]. Furthermore, from a handling and processability standpoint, insulin glargine must be formulated at a strict pH of 4.0; attempting to mix it with neutral-pH rapid-acting insulins causes premature precipitation, a critical incompatibility that dictates specific procurement and packaging strategies [3].

Isoelectric Point Shift and Acidic Formulation Requirement

The addition of two arginine residues to the B-chain of insulin glargine shifts its isoelectric point significantly compared to native human insulin. This shift allows glargine to be formulated as a clear solution at an acidic pH, which then precipitates upon injection into the neutral pH of subcutaneous tissue [1].

Evidence DimensionIsoelectric Point (pI)
Target Compound DatapI 6.7 (formulated at pH 4.0)
Comparator Or BaselineHuman Insulin (pI 5.4)
Quantified Difference+1.3 pH units, shifting solubility from neutral to acidic
ConditionsAqueous formulation and physiological subcutaneous environment

This physiochemical parameter dictates the strict pH 4.0 formulation requirement and is the fundamental mechanism driving its depot-based prolonged action.

Pharmacokinetic Release Profile and Peak Action

In euglycemic clamp studies, insulin glargine demonstrates a fundamentally different time-action profile compared to intermediate-acting NPH insulin. While NPH insulin exhibits a substantial peak in action, glargine provides a steady, peakless release that extends up to 24 hours [1].

Evidence DimensionPeak action time and duration
Target Compound DataPeakless profile, ~24-hour duration
Comparator Or BaselineNPH Insulin (Peak at 4-6 hours, 12-16 hour duration)
Quantified DifferenceElimination of the 4-6 hour peak; extension of duration by 8-12 hours
ConditionsSubcutaneous administration in euglycemic clamp studies

Procurement of glargine over NPH is essential for applications requiring a continuous, stable basal insulin supply without peak-induced metabolic fluctuations.

In Vitro IGF-1 Receptor Binding Affinity

Structural modifications in insulin glargine alter its receptor binding profile, particularly concerning the insulin-like growth factor 1 receptor (IGF-1R). In vitro assays using human cell lines indicate that glargine possesses a significantly higher binding affinity for the IGF-1R compared to native human insulin [1].

Evidence DimensionIGF-1 Receptor (IGF-1R) Binding Affinity
Target Compound Data~6.5-fold higher affinity for IGF-1R
Comparator Or BaselineHuman Insulin (Baseline affinity)
Quantified Difference6.5x increase in in vitro IGF-1R binding affinity
ConditionsIn vitro receptor binding assays (e.g., osteosarcoma or fibroblast cell lines)

This distinct receptor activation profile is critical for researchers selecting analogs for in vitro mitogenic signaling and hybrid receptor modeling.

In Vivo Metabolic Processing and Active Moiety Quantification

Upon subcutaneous injection, insulin glargine is rapidly processed via enzymatic cleavage of the B-chain arginine residues. Consequently, the intact glargine molecule has marginal systemic exposure, with the metabolite M1 (21A-Gly-human insulin) serving as the principal circulating active compound [1].

Evidence DimensionPrimary Circulating Active Moiety
Target Compound Data>90% conversion to metabolite M1 (21A-Gly-human insulin)
Comparator Or BaselineIntact Insulin Glargine (Marginal systemic exposure)
Quantified DifferenceM1 constitutes the vast majority of systemic insulin exposure post-injection
ConditionsPost-subcutaneous injection plasma analysis via LC-MS/MS

Essential for bioanalytical assay development and pharmacokinetic modeling, which must quantify the M1 metabolite rather than the parent compound.

Formulation Development for Long-Acting Delivery Systems

Because insulin glargine requires a strict pH 4.0 environment to remain soluble and relies on a pI shift to 6.7 for subcutaneous precipitation, it is the premier benchmark compound for researchers developing novel acidic-formulation depot delivery systems [1].

Pharmacokinetic and Bioanalytical Reference Standards

Given that insulin glargine is rapidly cleaved in vivo into the M1 metabolite (21A-Gly-human insulin), procurement of glargine and its specific metabolites is mandatory for laboratories developing LC-MS/MS bioanalytical assays to accurately track active circulating moieties [2].

In Vitro Receptor Signaling and Mitogenicity Assays

Due to its ~6.5-fold higher affinity for the IGF-1 receptor compared to human insulin, insulin glargine is heavily utilized in cell culture models to study hybrid receptor activation, mitogenic signaling pathways, and differential insulin analog responses in osteosarcoma and fibroblast lines [3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-14.1

Hydrogen Bond Acceptor Count

92

Hydrogen Bond Donor Count

85

Exact Mass

6060.8251182 Da

Monoisotopic Mass

6058.8184085 Da

Heavy Atom Count

423

Appearance

Solid

Drug Indication

Insulin glargine is indicated to improve glycemic control in adults and pediatric patients with type 1 diabetes mellitus and in adults with type 2 diabetes mellitus.
FDA Label
Treatment of diabetes mellitus in adults, adolescents and children aged 2 years and above.
Treatment of diabetes mellitus in adults, adolescents and children from the age of 6 years. ,
Treatment of diabetes mellitus in adults, adolescents and children aged two years and above
Treatment of diabetes mellitus in adults, adolescents and children aged 2 years and above. ,
Treatment of type I diabetes mellitus, Treatment of type II diabetes mellitus

Mechanism of Action

Insulin glargine binds to the insulin receptor (IR), a heterotetrameric protein consisting of two extracellular alpha units and two transmembrane beta units. The binding of insulin to the alpha subunit of IR stimulates the tyrosine kinase activity intrinsic to the beta subunit of the receptor. The bound receptor autophosphorylates and phosphorylates numerous intracellular substrates such as insulin receptor substrates (IRS) proteins, Cbl, APS, Shc and Gab 1. Activation of these proteins leads to the activation of downstream signalling molecules including PI3 kinase and Akt. Akt regulates the activity of glucose transporter 4 (GLUT4) and protein kinase C (PKC), both of which play critical roles in metabolism. Insulin glargine is completely soluble at pH 4, the pH of administered solution, and has low solubility at physiological pH 7.4. Upon subcuteous injection, the solution is neutralized resulting in the formation of microprecipitates. Small amounts of insulin glargine are released from microprecipitates giving the drug a relatively constant concentration over time profile over 24 hours with no pronounced peak. This release mechanism allows the drug to mimic basal insulin levels within the body.

Absorption Distribution and Excretion

Because of the modifications to the A and B chain, the isoelectric point shifts towards a neutral pH and insulin glargine is more stable in acidic conditions than regular insulin. As insulin glargine is less soluble at neutral pH, once injected, forms microprecipitates. Slow release of insulin glargine from microprecipitates provides a relatively constant concentration of insulin over 24 hours. Onset of action is approximately 1.1 hours. The pharmacokinetic profiles for single 0.4, 0.6, and 0.9 U/kg doses of Toujeo in 24 patients with type 1 diabetes mellitus was evaluated in a euglycemic clamp study. The median time to maximum serum insulin concentration was 12 (8–14), 12 (12–18), and 16 (12–20) hours, respectively. Steady-state insulin concentrations are reached by at least 5 days of once-daily subcutaneous administration of 0.4 U/kg to 0.6 U/kg doses of Toujeo over 8 days in patients with type 1 diabetes mellitus. The median time to maximum effect of Basaglar (measured by the peak rate of glucose infusion) was approximately 12.0 hours. The pharmacodynamic profile of Basaglar following subcutaneous injection demonstrated sustained glucose lowering activity over 24 hours with no pronounced peak. The mean area under the glucose infusion rate curves (measure of overall pharmacodynamic effect) and maximum glucose infusion rate were 1670 mg/kg and 2.12 mg/kg/min, respectively. On average, serum insulin concentrations declined to baseline by approximately 24 hours.

Metabolism Metabolites

Insulin glargine is metabolized in the liver into two active metabolites with similar activity to insulin: 21a-Gly-human insulin (M1) and 21a-Gly-des-30b- threonine insulin (M2), with M1 being the predominant metabolite.

Wikipedia

Insulin glargine

FDA Medication Guides

Soliqua 100/33
Insulin Glargine; Lixisenatide
SOLUTION;SUBCUTANEOUS
SANOFI-AVENTIS US
07/28/2021

Use Classification

Human drugs -> Drugs used in diabetes -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023

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